molecular formula C9H8ClFO B1326145 3-(3-Chloro-5-fluorophenyl)propanal CAS No. 951890-33-8

3-(3-Chloro-5-fluorophenyl)propanal

Cat. No.: B1326145
CAS No.: 951890-33-8
M. Wt: 186.61 g/mol
InChI Key: ZBUKICCRIMBVQV-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)propanal is an organic compound with the molecular formula C9H8ClFO. It is a derivative of propanal, where the propanal group is substituted with a 3-chloro-5-fluorophenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)propanal can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-fluorobenzaldehyde with propanal in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(3-Chloro-5-fluorophenyl)propanoic acid.

    Reduction: 3-(3-Chloro-5-fluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)propanal involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis. The aromatic ring with chlorine and fluorine substituents can participate in electrophilic aromatic substitution reactions, making it a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-fluorophenyl)propanal
  • 3-(3-Chloro-4-fluorophenyl)propanal
  • 3-(3-Chloro-5-bromophenyl)propanal

Uniqueness

3-(3-Chloro-5-fluorophenyl)propanal is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This specific substitution pattern can lead to different electronic and steric effects compared to other similar compounds, making it valuable for targeted synthetic applications.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKICCRIMBVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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